molecular formula C19H25N3O4 B11008700 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide

Cat. No.: B11008700
M. Wt: 359.4 g/mol
InChI Key: XCTOFGWEZJNEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL}PROPANAMIDE is a complex organic compound with a unique structure that includes a cyclohexene ring, a furan ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL}PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclohexene derivative, followed by the introduction of the furan ring and the imidazolidinone moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and yield of the process. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different oxygenated derivatives.

    Reduction: The imidazolidinone moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclohexene and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the imidazolidinone moiety can yield amines.

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL}PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE: This compound shares the cyclohexene and ethyl groups but has a different substituent on the acetamide moiety.

    2-(1-CYCLOHEXENYL)CYCLOHEXANONE: This compound has a similar cyclohexene structure but lacks the furan and imidazolidinone moieties.

Uniqueness

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-{1-[(FURAN-2-YL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL}PROPANAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide

InChI

InChI=1S/C19H25N3O4/c23-17(20-11-10-14-5-2-1-3-6-14)9-8-16-18(24)22(19(25)21-16)13-15-7-4-12-26-15/h4-5,7,12,16H,1-3,6,8-11,13H2,(H,20,23)(H,21,25)

InChI Key

XCTOFGWEZJNEGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.